molecular formula C16H26O2 B13800399 Peroxide, 1,1-dimethylethyl 1-methyl-1-[(1-methylethyl)phenyl]ethyl CAS No. 68540-62-5

Peroxide, 1,1-dimethylethyl 1-methyl-1-[(1-methylethyl)phenyl]ethyl

Cat. No.: B13800399
CAS No.: 68540-62-5
M. Wt: 250.38 g/mol
InChI Key: QEMOCCHONHPVPW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Peroxide, 1,1-dimethylethyl 1-methyl-1-[(1-methylethyl)phenyl]ethyl can be synthesized through the reaction of tert-butyl hydroperoxide with isopropylbenzene. This reaction typically requires the presence of acetic acid (HOAc) and ferric nitrate nonahydrate (Fe(NO3)3•9H2O) as reagents, and pyridine as a solvent. The reaction is carried out at a temperature of 60°C for 18 hours, resulting in a yield of approximately 80% .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure higher yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial production to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

Peroxide, 1,1-dimethylethyl 1-methyl-1-[(1-methylethyl)phenyl]ethyl undergoes various types of chemical reactions, including:

    Oxidation: This compound can act as an oxidizing agent, facilitating the oxidation of other substances.

    Reduction: It can be reduced under specific conditions to form different products.

    Substitution: The peroxide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common reagents include oxygen, hydrogen peroxide, and other peroxides. The reactions are typically carried out at elevated temperatures and in the presence of catalysts.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Various nucleophiles can be used to substitute the peroxide group, often in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield alcohols, ketones, or carboxylic acids, while reduction reactions may produce hydrocarbons or alcohols.

Scientific Research Applications

Peroxide, 1,1-dimethylethyl 1-methyl-1-[(1-methylethyl)phenyl]ethyl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of peroxide, 1,1-dimethylethyl 1-methyl-1-[(1-methylethyl)phenyl]ethyl involves the generation of free radicals. Upon thermal decomposition, the peroxide bond breaks, forming two free radicals. These radicals can initiate polymerization reactions by reacting with monomers, leading to the formation of polymer chains. The compound’s ability to generate free radicals also underlies its role as an oxidizing agent in various chemical reactions .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl hydroperoxide: Another organic peroxide used as a radical initiator and oxidizing agent.

    Cumene hydroperoxide: Similar in structure and function, used in the production of phenol and acetone.

    Di-tert-butyl peroxide: A widely used radical initiator in polymerization reactions.

Uniqueness

Peroxide, 1,1-dimethylethyl 1-methyl-1-[(1-methylethyl)phenyl]ethyl is unique due to its specific structure, which imparts distinct reactivity and stability compared to other peroxides. Its ability to generate free radicals efficiently at relatively low temperatures makes it particularly valuable in polymerization and curing processes .

Properties

CAS No.

68540-62-5

Molecular Formula

C16H26O2

Molecular Weight

250.38 g/mol

IUPAC Name

1-(2-tert-butylperoxypropan-2-yl)-2-propan-2-ylbenzene

InChI

InChI=1S/C16H26O2/c1-12(2)13-10-8-9-11-14(13)16(6,7)18-17-15(3,4)5/h8-12H,1-7H3

InChI Key

QEMOCCHONHPVPW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1C(C)(C)OOC(C)(C)C

Origin of Product

United States

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